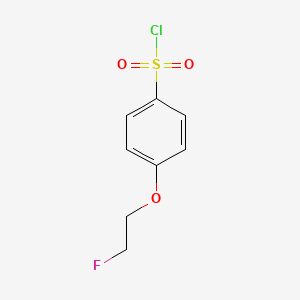

4-(2-Fluoroethoxy)benzenesulfonyl chloride

説明

Overview of Arylsulfonyl Chlorides in Organic Synthesis

Arylsulfonyl chlorides, including benzenesulfonyl chloride and its derivatives, are highly versatile intermediates in organic synthesis. wikipedia.orgchemimpex.com They are primarily used for the preparation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. wikipedia.org This reactivity forms the basis of the Hinsberg test, a classic chemical test for the detection and distinction of primary, secondary, and tertiary amines.

The sulfonyl group is a key structural motif found in numerous biologically active molecules. Consequently, arylsulfonyl chlorides are indispensable in medicinal chemistry for the synthesis of various therapeutic agents. chemimpex.com The formation of carbon-sulfur bonds using sulfonyl chlorides is a significant area of interest in the development of new chemical entities. nih.gov Furthermore, these compounds can undergo reactions such as Friedel-Crafts reactions with aromatic compounds to form sulfones, and desulfonation reactions which can provide a route to aryl chlorides. researchgate.net The general utility of arylsulfonyl chlorides is underscored by their commercial availability and the extensive body of literature detailing their synthetic applications. orgsyn.org

Significance of Fluorinated Aromatic Systems in Chemical Science

The introduction of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. researchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a molecule. researchgate.net

In drug design, strategic fluorination can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic profile. These enhancements may include:

Metabolic Stability: The C-F bond is more stable than a C-H bond, making it resistant to metabolic oxidation. This can prolong the half-life of a drug in the body.

Bioavailability: Fluorine substitution can alter a molecule's lipophilicity and pKa, which can improve its ability to cross biological membranes and be absorbed.

Binding Affinity: The strong electron-withdrawing nature of fluorine can modify the electronic properties of a molecule, potentially leading to stronger interactions with its biological target.

Beyond pharmaceuticals, fluorinated aromatic compounds are integral to the development of advanced materials, including polymers and liquid crystals, where the fluorine atoms impart desirable properties such as thermal stability and specific electronic characteristics.

Research Rationale for 4-(2-Fluoroethoxy)benzenesulfonyl Chloride

The specific structure of this compound combines the reactive sulfonyl chloride group with a fluorinated side chain on a benzene (B151609) ring. This unique combination makes it a valuable intermediate for specialized applications, particularly in the field of medical imaging.

The primary research interest in this compound stems from its use as a precursor for the synthesis of radiolabeled molecules for Positron Emission Tomography (PET). PET is a non-invasive imaging technique that utilizes compounds labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), to visualize and measure metabolic processes in the body.

The rationale for using this compound is centered on its utility in creating ¹⁸F-labeled PET tracers. For example, it is a key precursor for the synthesis of ¹⁸F-labeled sulfonylurea analogues, such as 1-(4-(2-[¹⁸F]fluoroethoxy)benzenesulfonyl)-3-butyl urea. researchgate.net Sulfonylureas are a class of drugs used to treat type 2 diabetes by stimulating insulin secretion from pancreatic β-cells. By labeling a sulfonylurea derivative with ¹⁸F, researchers can create a PET tracer to image and quantify the density of sulfonylurea receptors (SUR1) on β-cells. This provides a powerful tool for studying diabetes and developing new therapies. researchgate.net

The synthesis of such tracers typically involves the reaction of a precursor molecule, often a hydroxy-substituted benzenesulfonyl derivative, with an ¹⁸F-fluoroalkylating agent like 2-[¹⁸F]fluoroethyltosylate. researchgate.net The presence of the 2-fluoroethoxy group in the target molecule provides a site for the introduction of the fluorine-18 radioisotope, while the benzenesulfonyl chloride moiety allows for the facile attachment of the sulfonylurea pharmacophore.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(2-fluoroethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO3S/c9-14(11,12)8-3-1-7(2-4-8)13-6-5-10/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGIOGPIPGPCBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCF)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 4 2 Fluoroethoxy Benzenesulfonyl Chloride and Analogs

Established Synthetic Pathways for Arylsulfonyl Chlorides

The preparation of arylsulfonyl chlorides is a fundamental transformation in organic synthesis, providing versatile intermediates for sulfonamides, sulfonate esters, and other sulfur-containing compounds. durham.ac.uk Two principal routes dominate the synthesis of these compounds: the direct chlorosulfonation of aromatic precursors and the conversion of pre-existing sulfonic acids or their salts. durham.ac.uknih.gov

Direct chlorosulfonation involves the reaction of an aromatic compound with an excess of chlorosulfonic acid (ClSO₃H). tandfonline.comglobalspec.com This reaction is a type of electrophilic aromatic substitution, where the electrophile is believed to be SO₂Cl⁺, generated from the equilibrium of chlorosulfonic acid. stackexchange.com The regioselectivity of the reaction is governed by the electronic properties of the substituents already present on the aromatic ring. durham.ac.uktandfonline.com Electron-donating groups direct the incoming chlorosulfonyl group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. tandfonline.com

The process typically involves adding the aromatic substrate to an excess of chlorosulfonic acid, often at low temperatures, followed by heating to drive the reaction to completion. globalspec.comgoogle.com The product is then isolated by carefully quenching the reaction mixture in ice water, causing the sulfonyl chloride to precipitate. orgsyn.org

Table 1: Overview of General Chlorosulfonation Reactions

| Aromatic Substrate | Reagent | Typical Conditions | Product Orientation |

|---|---|---|---|

| Benzene (B151609) | Chlorosulfonic Acid | 20-25°C | - |

| Toluene | Chlorosulfonic Acid | Low temperature (-5°C to 30°C) | ortho-, para- |

| Nitrobenzene | Chlorosulfonic Acid | High temperature (100-150°C) | meta- |

This table provides a generalized summary of chlorosulfonation reactions.

An alternative to direct chlorosulfonation is a two-step approach where the aromatic ring is first sulfonated to produce an aromatic sulfonic acid. This intermediate is then converted to the desired sulfonyl chloride. researchgate.net Sulfonation can be achieved using reagents like fuming sulfuric acid (oleum) or sulfuric acid, sometimes in the presence of a dehydrating agent like thionyl chloride to drive the equilibrium. njit.edu

The subsequent conversion of the sulfonic acid or its corresponding salt to the sulfonyl chloride is accomplished using various chlorinating agents. orgsyn.org Common reagents for this transformation include:

Thionyl chloride (SOCl₂) google.comresearchgate.net

Phosphorus pentachloride (PCl₅) orgsyn.orgorgsyn.org

Phosphorus oxychloride (POCl₃) orgsyn.org

Another powerful, though less direct, method is the Sandmeyer-type reaction, which is particularly useful for controlling regiochemistry. durham.ac.uk This process starts with a substituted aniline (B41778), which is converted to a diazonium salt. The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst to yield the arylsulfonyl chloride. durham.ac.ukorgsyn.orgacs.org This method is advantageous due to the wide availability of aniline precursors and the precise placement of the sulfonyl chloride group. durham.ac.ukorgsyn.org

Targeted Synthesis Strategies for Fluoroethoxy-Substituted Benzenesulfonyl Chlorides

The synthesis of 4-(2-fluoroethoxy)benzenesulfonyl chloride requires a more tailored approach to ensure the correct placement of both the fluoroethoxy group and the sulfonyl chloride functionality. This typically involves multi-step sequences where the substituents are introduced sequentially.

A common and logical strategy for synthesizing this compound involves the initial formation of a phenol ether followed by the introduction of the sulfonyl chloride group.

The key steps in such a sequence are:

Ether Formation: An appropriate phenol precursor, such as 4-hydroxybenzene-sulfonic acid or 4-bromophenol, is reacted with a 2-fluoroethyl electrophile (e.g., 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate) under basic conditions. This reaction, a variation of the Williamson ether synthesis, forms the crucial C-O bond, attaching the fluoroethoxy moiety to the aromatic ring.

Sulfonyl Chloride Formation:

If starting from 4-(2-fluoroethoxy)benzene (prepared from phenol), a direct chlorosulfonation reaction with chlorosulfonic acid can be performed. The activating, ortho-, para-directing nature of the ether group would favor the formation of the desired 4-substituted product. tandfonline.com

If the synthesis begins with 4-hydroxybenzenesulfonic acid and the ether is formed subsequently, the resulting 4-(2-fluoroethoxy)benzenesulfonic acid can then be converted to the target sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride. orgsyn.orgresearchgate.net

Table 2: Proposed Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product | Rationale |

|---|---|---|---|---|

| 1 | Phenol | 1. Base (e.g., NaH, K₂CO₃) 2. 1-Bromo-2-fluoroethane | 1-(2-Fluoroethoxy)benzene | Williamson ether synthesis to introduce the fluoroethoxy group. |

This table outlines a plausible synthetic route.

Direct oxidation provides an alternative pathway for introducing the sulfonyl chloride group. These methods typically start with an aromatic compound containing a sulfur atom at a lower oxidation state, such as a thiol (thiophenol) or a disulfide. nih.govorganic-chemistry.org

For the synthesis of the target compound, this would involve a precursor like 4-(2-fluoroethoxy)thiophenol. This intermediate could then undergo oxidative chlorination. Reagents for this transformation often include chlorine gas in an aqueous or acidic medium or combinations like N-chlorosuccinimide (NCS) with a chloride source and water. acs.orgorganic-chemistry.org The reaction proceeds by oxidizing the sulfur atom directly to the sulfonyl chloride state. While effective, this route is dependent on the availability and synthesis of the corresponding thiophenol precursor.

The strategic incorporation of fluorine or fluoroalkyl groups into aromatic scaffolds is a widely used strategy in medicinal chemistry to enhance pharmacological properties like metabolic stability and binding affinity. nih.gov In the context of synthesizing this compound, the key step is the formation of the fluoroethoxy ether linkage.

Preparation of Radiolabeled Analogs for Advanced Research

A primary strategy for introducing the [¹⁸F]fluoroethoxy group involves the O-fluoroethylation of a phenolic precursor. In this approach, a precursor molecule containing a phenol (a hydroxyl group attached to a benzene ring) is used as the starting point for the radiolabeling reaction. The acidic proton of the phenol is removed by a base, creating a phenoxide anion which then acts as a nucleophile.

This phenoxide attacks an [¹⁸F]fluoroethylating agent, such as [¹⁸F]fluoroethyl tosylate or [¹⁸F]fluoroethyl brosylate, displacing the leaving group (tosylate or brosylate) and forming the desired [¹⁸F]fluoroethoxy bond. nih.gov This method is advantageous because phenolic precursors are often more stable and synthetically accessible than other alternatives. nih.gov For example, the reaction of a phenolic precursor with purified no-carrier-added [¹⁸F]2-fluoroethyl brosylate in dimethylformamide (DMF) upon heating has been shown to successfully produce the O-fluoroethylated product. nih.gov

Another advanced method involves the direct radiofluorosulfurylation of phenolic precursors. This can be achieved in a one-pot reaction or through a two-step process involving the radiofluorination of an isolated imidazylate intermediate, with the latter often showing higher radiochemical yields (RCYs). nih.gov

The success of the [¹⁸F]fluoroalkylation reaction is heavily dependent on the precursor molecule, which must contain a good leaving group. Sulfonates, such as tosylate (p-toluenesulfonate), brosylate (p-bromobenzenesulfonate), and nosylate (p-nitrobenzenesulfonate), are commonly employed for this purpose due to their high reactivity towards nucleophilic substitution. nih.gov

The most common precursor for [¹⁸F]fluoroethylation is 1,2-ethylene ditosylate. nih.gov The synthesis of this and similar precursors involves reacting ethylene glycol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. For creating the specific [¹⁸F]fluoroethoxybenzenesulfonyl chloride analog, a key precursor would be ethylene-1,2-diyl bis(4-methylbenzenesulfonate).

In some strategies, the tosyl group can serve a dual purpose: acting as a protecting group for a phenol during intermediate synthetic steps and subsequently functioning as the leaving group for the final radiofluorination. nih.gov This streamlines the synthesis by reducing the number of required steps. The design of these precursors is critical, as their stability and reactivity directly impact the efficiency and yield of the final radiolabeling step. For instance, precursors with alcohol-derived leaving groups can be prone to decomposition or elimination under the harsh basic and high-temperature conditions often required for labeling. nih.gov

Optimizing reaction conditions is paramount to maximize the radiochemical yield (RCY) and purity of the final product while minimizing reaction time. Key parameters that are systematically varied include temperature, solvent, catalyst (or base), and precursor concentration. researchgate.net

Solvents: The choice of solvent is crucial for dissolving the reactants and facilitating the Sₙ2 reaction mechanism. Dipolar aprotic solvents such as acetonitrile (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are preferred because they effectively solvate the cation of the fluoride salt while leaving the [¹⁸F]fluoride anion relatively free and highly nucleophilic. acs.org

Catalysts and Bases: Nucleophilic substitution with [¹⁸F]fluoride requires the activation of the fluoride ion. This is typically achieved by forming a complex with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the presence of a base like potassium carbonate (K₂CO₃). uni-mainz.de Tetrabutylammonium salts are also widely used. mdpi.com The molar ratio of the base to the precursor is a critical factor; an optimized ratio can significantly increase the yield of the desired product while suppressing the formation of byproducts. rug.nlresearchgate.net

The table below summarizes findings from various studies on the optimization of reaction conditions for producing [¹⁸F]fluoroalkylating agents and subsequent radiolabeled molecules.

| Parameter | Condition Explored | Observation | Reference |

| Temperature | 70°C to 130°C | Higher temperatures increase reaction rate but can also increase formation of volatile impurities ([¹⁸F]VF and [¹⁸F]FEOH). | nih.gov |

| Time | 3 to 15 minutes | Optimal time varies; one study found 10 minutes to be ideal for [¹⁸F]fluoro-d2-methyl tosylate synthesis. | nih.govuni-mainz.de |

| Solvent | Acetonitrile, DMF, DMSO | Dipolar aprotic solvents are preferred to enhance the nucleophilicity of the [¹⁸F]fluoride ion. | acs.org |

| Base/Precursor Ratio | Varied molar ratios | This ratio must be carefully controlled to maximize product yield and minimize side-product formation. | rug.nl |

| Catalyst | Kryptofix 2.2.2 / K₂CO₃ | Essential for activating the [¹⁸F]fluoride for nucleophilic attack. | uni-mainz.de |

Applications in Advanced Organic Synthesis and Molecular Design

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The utility of 4-(2-Fluoroethoxy)benzenesulfonyl chloride in the synthesis of complex organic molecules stems from the high reactivity of the sulfonyl chloride functional group. This group readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. wikipedia.org This reactivity allows for the facile incorporation of the 4-(2-fluoroethoxy)phenylsulfonyl moiety into a wide array of molecular scaffolds.

In the realm of pharmaceutical and medicinal chemistry, the sulfonamide functional group is a well-established pharmacophore present in a multitude of clinically approved drugs, including antibacterial, antiviral, and anticancer agents. frontiersrj.comresearchgate.netajchem-b.comajchem-b.com The synthesis of these sulfonamide-containing drugs often relies on the reaction of a sulfonyl chloride with a primary or secondary amine. frontiersrj.com

This compound serves as a key intermediate for the synthesis of novel sulfonamide derivatives. The introduction of the 2-fluoroethoxy group can significantly influence the physicochemical properties of the resulting molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com While specific examples of marketed drugs synthesized directly from this compound are not extensively documented in publicly available literature, its role as a building block for creating diverse libraries of sulfonamide-based compounds for drug discovery is of significant interest to medicinal chemists. For instance, compounds like Viloxazine, a selective norepinephrine (B1679862) reuptake inhibitor, feature a morpholine (B109124) ring structure that can be conceptually derived from precursors amenable to reaction with sulfonyl chlorides, although its documented syntheses follow alternative routes. newdrugapprovals.orggoogle.comchemicalbook.comgoogle.comgoogleapis.com

| Pharmaceutical Class | Example Drug | General Role of Sulfonamide Group |

|---|---|---|

| Antibacterial | Sulfamethoxazole | Inhibits dihydropteroate (B1496061) synthase, crucial for folic acid synthesis in bacteria. |

| Diuretic | Hydrochlorothiazide | Inhibits the Na+/Cl- symporter in the distal convoluted tubule of the kidneys. |

| Anticancer | Celecoxib | Selectively inhibits cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors. frontiersrj.com |

| Antiviral | Darunavir | A protease inhibitor used in the treatment of HIV. frontiersrj.com |

The introduction of fluorine atoms into agrochemical molecules is a widely employed strategy to enhance their efficacy, metabolic stability, and selectivity. ccspublishing.org.cnresearchgate.netnih.govnumberanalytics.comresearchgate.net Many modern herbicides, fungicides, and insecticides contain fluorinated moieties. The sulfonamide linkage is also a common structural motif in various agrochemicals.

This compound represents a valuable precursor for the development of novel fluorinated agrochemicals. Its reaction with various amines or alcohols can lead to the synthesis of a wide range of candidate compounds for screening. For example, the herbicide Penoxsulam contains a sulfonamide group and its synthesis involves a trifluoromethylbenzenesulfonyl chloride intermediate. patsnap.com The use of this compound would allow for the introduction of a different fluorinated alkyl group, potentially leading to agrochemicals with altered biological activity and environmental profiles.

The reactive nature of the sulfonyl chloride group in this compound allows for its use in the synthesis of specialty polymers through post-polymerization modification. rsc.orgrsc.orgresearchgate.netresearchgate.net In this approach, a pre-formed polymer containing nucleophilic functional groups, such as amines or hydroxyls, is reacted with this compound. This results in the covalent attachment of the 4-(2-fluoroethoxy)phenylsulfonyl side chains to the polymer backbone, thereby modifying the polymer's properties.

This modification can be used to alter a polymer's solubility, thermal stability, and surface properties. The incorporation of the fluoroethoxy group can be particularly useful for creating polymers with low surface energy or specific refractive indices. While not a monomer in the traditional sense for addition polymerization, its ability to react with functionalized polymers makes it a versatile agent for creating tailored polymeric materials.

Radiopharmaceutical Development and Molecular Imaging Research

The field of molecular imaging has been revolutionized by the development of targeted probes that can visualize and quantify biological processes at the molecular level in living subjects. nih.govnumberanalytics.comnih.govmdpi.comnih.govnih.gov Positron Emission Tomography (PET) is a highly sensitive imaging modality that relies on the detection of gamma rays emitted from the annihilation of positrons. Fluorine-18 (B77423) (¹⁸F) is a commonly used radionuclide for PET due to its favorable decay characteristics. openmedscience.comresearchgate.netacs.org

The 2-fluoroethoxy group is a common feature in many [¹⁸F]-labeled PET radiotracers. The synthesis of these tracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. This compound can be envisioned as a precursor for the synthesis of [¹⁸F]-labeled radiotracers. In a typical radiosynthesis, a precursor molecule containing a suitable leaving group, such as a tosylate or mesylate, on the ethoxy chain would be reacted with [¹⁸F]fluoride to introduce the radioactive isotope.

For instance, the synthesis of [¹⁸F]-labeled (2-(2-fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium cation ([¹⁸F]FETMP), a potential myocardial imaging agent, utilizes a precursor with a leaving group that is displaced by [¹⁸F]fluoride. nih.gov While this compound itself would be the "cold" or non-radioactive standard, its derivatives are key for developing the corresponding radiolabeled compounds.

| Radiotracer | Target | Precursor Type for [¹⁸F]Fluoroethoxy Group Introduction |

|---|---|---|

| [¹⁸F]Fluoroethyl-L-tyrosine (¹⁸F-FET) | Amino acid transport (Tumor imaging) | O-(2-tosyloxyethyl)-N-trityl-L-tyrosine ethyl ester |

| [¹⁸F]Fluoroestradiol (¹⁸F-FES) | Estrogen receptor (Breast cancer imaging) | 3-O-methoxymethyl-16,17-O-sulfuryl-16-epiestriol |

| [¹⁸F]F-MISO | Hypoxia imaging | 1-(2'-nitro-1'-imidazolyl)-2-O-tetrahydropyranyl-3-O-tosyl-propanediol |

| [¹⁸F]18c | S1PR1 (Neuroinflammation) | Phenol precursor reacted with 2-[¹⁸F]fluoroethyl tosylate nih.gov |

Targeted molecular imaging probes are designed to accumulate at specific biological targets, such as receptors or enzymes that are overexpressed in diseased tissues. acs.org These probes typically consist of a targeting moiety, a linker, and a signaling component (e.g., a radionuclide).

This compound is a valuable precursor for the synthesis of such targeted probes. The sulfonyl chloride group can be used to conjugate the molecule to a targeting moiety that contains a reactive amine or alcohol. For example, it can be reacted with an amine group on a peptide or a small molecule inhibitor. The resulting conjugate would then carry the 4-(2-fluoroethoxy)phenylsulfonyl group, which can subsequently be radiolabeled with ¹⁸F for PET imaging. This modular approach allows for the development of a wide range of targeted imaging probes by simply varying the targeting moiety.

Synthesis of Bioactive Derivatives for Biological Investigations

The reactivity of the sulfonyl chloride group in this compound allows for its conjugation with a diverse range of nucleophiles, including amines, phenols, and thiols. This reactivity is harnessed to create novel molecules with potential biological activities. The subsequent sections detail specific applications of this compound in the synthesis of molecules designed for biological studies.

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities. The reaction of this compound with primary or secondary amines is a straightforward method for the synthesis of novel sulfonamide derivatives. ekb.eg These derivatives can be designed as biological probes to study various physiological and pathological processes. For instance, the incorporation of a fluorescent reporter group into the amine component can lead to the formation of fluorescent sulfonamide probes. These probes can be utilized for imaging and sensing applications in cellular and in vivo systems.

The general synthetic approach involves the reaction of this compound with an appropriate amine in the presence of a base, such as pyridine (B92270) or triethylamine, in an inert solvent like dichloromethane. ekb.eg The resulting sulfonamide can be purified using standard chromatographic techniques.

Table 1: Examples of Potential Sulfonamide-Based Biological Probes Derived from this compound

| Amine Precursor | Potential Probe Application |

| Aminonaphthalimide | Fluorescent probe for cellular imaging |

| Aminocoumarin | Ratiometric fluorescent sensor |

| Biotin-cadaverine | Affinity-based probe for target identification |

Schiff bases, characterized by the imine (C=N) functional group, are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Novel Schiff base compounds can be synthesized from this compound in a two-step process. First, the sulfonyl chloride is reacted with a diamine to produce a sulfonamide intermediate containing a free amino group. Subsequently, this amino-sulfonamide is condensed with an aldehyde or a ketone to form the Schiff base. ajol.inforesearchgate.net

The choice of the diamine and the carbonyl compound allows for the systematic variation of the steric and electronic properties of the final Schiff base, enabling the optimization of its biological activity. The synthesis of these compounds typically involves refluxing the amino-sulfonamide and the carbonyl compound in an alcoholic solvent, often with a catalytic amount of acid. ajol.info

Table 2: Illustrative Examples of Schiff Base Compounds Derived from 4-(2-Fluoroethoxy)benzenesulfonamide

| Aldehyde/Ketone Reactant | Potential Biological Activity |

| Salicylaldehyde | Antibacterial, Antifungal |

| Vanillin | Antioxidant, Anticancer |

| Isatin | Antiviral, Anti-inflammatory |

The modification of amino acids and peptides with sulfonyl groups can significantly impact their conformational preferences and biological activities. This compound can be used to introduce the 4-(2-fluoroethoxy)phenylsulfonyl group onto the N-terminus of amino acids or peptides, or onto the side chain of amino acids containing a primary or secondary amine, such as lysine (B10760008) or ornithine. echemcom.com

This modification can enhance the stability of peptides against enzymatic degradation and modulate their interaction with biological targets. The synthesis of N-sulfonylated amino acids is typically achieved by reacting the amino acid with this compound under basic conditions, such as in the presence of sodium hydroxide (B78521) or sodium carbonate in an aqueous-organic solvent mixture. echemcom.com These functionalized amino acids can then be incorporated into peptides using solid-phase or solution-phase peptide synthesis methodologies. epo.org

Table 3: Potential Functionalized Amino Acid and Peptide Architectures

| Amino Acid/Peptide | Site of Modification | Potential Application |

| Glycine | N-terminus | Peptidomimetic building block |

| L-Lysine | ε-amino group | Modified peptide with altered receptor binding |

| RGD peptide | N-terminus | Enhanced stability and cell adhesion properties |

Spectroscopic and Chromatographic Characterization in Chemical Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of a synthesized compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural confirmation of "4-(2-Fluoroethoxy)benzenesulfonyl chloride". Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for a complete assignment of the molecule's hydrogen, carbon, and fluorine atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region (around 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The aliphatic protons of the fluoroethoxy group would present as two triplets, resulting from coupling to each other and, for the methylene (B1212753) group adjacent to the fluorine atom, additional coupling to the ¹⁹F nucleus.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would show six distinct signals: four for the aromatic carbons and two for the aliphatic carbons of the fluoroethoxy chain. The carbon atom bonded to the fluorine would exhibit a large one-bond coupling constant (¹J C-F).

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the presence and chemical environment of the fluorine atom. A single signal, likely a triplet due to coupling with the adjacent methylene protons, is expected. The chemical shift of this signal provides specific information about the electronic environment of the fluorine atom. nih.gov

The following table summarizes the predicted NMR spectral data for "this compound" based on the analysis of similar structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~7.9 - 8.1 | Doublet (d) | 2 x Ar-H (ortho to -SO₂Cl) |

| ¹H | ~7.1 - 7.3 | Doublet (d) | 2 x Ar-H (ortho to -OCH₂CH₂F) |

| ¹H | ~4.7 - 4.9 | Doublet of Triplets (dt) | -OCH₂CH₂ F |

| ¹H | ~4.3 - 4.5 | Doublet of Triplets (dt) | -OCH₂ CH₂F |

| ¹³C | ~163 | Singlet | Ar-C -O |

| ¹³C | ~140 | Singlet | Ar-C -SO₂Cl |

| ¹³C | ~131 | Singlet | 2 x Ar-C H (ortho to -SO₂Cl) |

| ¹³C | ~115 | Singlet | 2 x Ar-C H (ortho to -OCH₂CH₂F) |

| ¹³C | ~81 (doublet, ¹J C-F) | Doublet | -OCH₂C H₂F |

| ¹³C | ~67 (doublet, ²J C-F) | Doublet | -OC H₂CH₂F |

| ¹⁹F | Varies | Triplet (t) | -OCH₂CH₂F |

This is an interactive data table. Users can sort and filter the information as needed.

Mass spectrometry is used to determine the molecular weight of "this compound" and to gain structural information from its fragmentation pattern. The molecular weight of the compound is 238.67 g/mol . sigmaaldrich.com In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this peak would appear as a characteristic pair of signals ([M]⁺ and [M+2]⁺) with an approximate intensity ratio of 3:1.

Key fragmentation pathways would likely involve the loss of the chlorine atom or the entire sulfonyl chloride group.

| m/z (mass-to-charge ratio) | Predicted Ion | Interpretation |

| 238/240 | [C₈H₈³⁵ClFO₃S]⁺ / [C₈H₈³⁷ClFO₃S]⁺ | Molecular ion peak ([M]⁺ / [M+2]⁺) |

| 203 | [C₈H₈FO₃S]⁺ | Loss of Chlorine radical (·Cl) |

| 175 | [C₆H₄(OCH₂CH₂F)O₂S]⁺ | Loss of SO₂Cl radical |

| 159 | [C₆H₄(O)SO₂Cl]⁺ | Loss of the fluoroethoxy side chain |

| 141 | [C₆H₅SO₂]⁺ | Phenylsulfonyl cation, a common fragment in benzenesulfonyl compounds. nih.gov |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the cleavage of the C-S bond. nih.gov |

This interactive table outlines the expected fragmentation patterns.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in "this compound". The key vibrational modes are associated with the sulfonyl chloride, ether, carbon-fluorine, and aromatic ring moieties.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions from the sulfonyl group. Characteristic asymmetric and symmetric stretching vibrations of the S=O bonds are expected. Other important signals include C-O stretching for the ether linkage, C-F stretching, and various C-H and C=C vibrations from the aromatic ring. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the sulfur-containing functional groups, which are often strong Raman scatterers. aps.org

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

| Asymmetric SO₂ Stretch | ~1370 - 1385 | Strong | Sulfonyl Chloride |

| Symmetric SO₂ Stretch | ~1170 - 1190 | Strong | Sulfonyl Chloride |

| Aromatic C=C Stretch | ~1580 - 1600 | Medium | Benzene Ring |

| Aryl-O Stretch | ~1240 - 1260 | Medium | Aryl Ether |

| C-F Stretch | ~1000 - 1100 | Weak | Fluoroalkane |

| S-Cl Stretch | ~560 - 580 | Strong | Sulfonyl Chloride |

This interactive table details the expected vibrational frequencies for key functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophore in "this compound" is the substituted benzene ring. The presence of the electron-donating fluoroethoxy group and the electron-withdrawing sulfonyl chloride group influences the energy of these transitions. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show characteristic absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic system. researchgate.netnist.gov The primary absorption maximum (λmax) is anticipated to be in the range of 230-280 nm.

Chromatographic Techniques for Analysis and Purification

Chromatography is essential for separating "this compound" from reaction mixtures, determining its purity, and quantifying its yield.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile compounds like "this compound". It is widely used to assess the purity of the final product and monitor the progress of a chemical reaction.

A typical analytical method would employ a reverse-phase (RP) setup. researchgate.netorientjchem.org The compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. By using a calibrated standard, HPLC can also be used for accurate quantitative determination of the compound in a sample.

| HPLC Parameter | Typical Condition |

| Mode | Reverse-Phase (RP) |

| Stationary Phase | Octadecylsilane (C18), 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | UV-Vis Detector (monitoring at λmax, e.g., 254 nm) |

| Application | Purity assessment, reaction monitoring, quantification |

This interactive table outlines a standard HPLC method for analysis.

Thin Layer Chromatography (TLC): Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a fundamental chromatographic technique widely employed for the qualitative monitoring of chemical reactions, assessing compound purity, and screening for optimal reaction conditions due to its simplicity, speed, and low cost. libretexts.orglibretexts.org The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, coated on a plate) and a mobile phase (a solvent or solvent mixture). wisc.edu Compounds are separated based on their relative affinities for the two phases; less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rf value), while more polar compounds interact more strongly with the stationary phase and have lower Rf values. wisc.eduualberta.ca

In the context of synthesizing this compound, TLC is an invaluable tool for tracking the conversion of the starting material, such as 2-fluoroethoxybenzene, to the desired product. The progress of the reaction can be visualized over time by comparing the relative intensities of the spots corresponding to the reactant and the product. libretexts.org

A typical procedure for monitoring this reaction involves:

Spotting: A small aliquot of the reaction mixture is taken at regular intervals (e.g., every hour) and spotted onto a TLC plate alongside reference spots of the pure starting material and, if available, the pure product. libretexts.orgrochester.edu A "co-spot," where the reaction mixture and starting material are spotted on top of each other, is often used to confirm the identity of the starting material spot within the mixture. libretexts.orgrochester.edu

Development: The plate is placed in a sealed chamber containing a suitable mobile phase, or eluent. For the separation of 2-fluoroethoxybenzene from the more polar this compound, a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate (B1210297) is commonly used. rsc.org The polarity of the eluent is optimized to achieve a good separation, ideally with Rf values between 0.3 and 0.7. ualberta.carochester.edu

Visualization: Since aromatic compounds like these are typically UV-active, the spots can be visualized under a UV lamp (usually at 254 nm). rochester.edu As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the more polar product will appear and grow stronger. libretexts.orgnist.gov The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

The following table represents hypothetical data from monitoring the chlorosulfonation of 2-fluoroethoxybenzene using TLC on a silica gel plate.

| Reaction Time | Starting Material Rf (2-fluoroethoxybenzene) | Product Rf (this compound) | Observations |

|---|---|---|---|

| T = 0 hours | 0.75 | N/A | Single, strong spot corresponding to the starting material. |

| T = 2 hours | 0.75 | 0.40 | A faint product spot appears; the starting material spot remains strong. |

| T = 4 hours | 0.75 | 0.40 | The product spot has intensified, and the starting material spot has weakened. |

| T = 6 hours | Faint | 0.40 | The starting material spot is barely visible; the product spot is very strong. |

Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile Derivatives and Reaction Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.govyoutube.com It is used to separate, identify, and quantify volatile and thermally stable compounds within a sample. innovareacademics.in In the analysis of reaction mixtures containing this compound, GC-MS can provide detailed information about the composition of the mixture, including the presence of reactants, products, byproducts, and intermediates.

Direct analysis of aryl sulfonyl chlorides by GC-MS can sometimes be challenging as these compounds may exhibit thermal instability, potentially degrading in the high-temperature environment of the GC injector port. core.ac.uknih.gov To overcome this, derivatization is a common strategy. The reactive sulfonyl chloride can be converted into a more stable and volatile derivative, such as a sulfonamide or a sulfonate ester, prior to analysis. core.ac.ukconicet.gov.ar

A typical GC-MS analysis would involve:

Sample Introduction: A liquid sample of the reaction mixture (or its derivative) is injected into the GC, where it is vaporized at a high temperature.

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 5% phenyl polymethylsiloxane column). nih.gov The column separates the components based on their boiling points and interactions with the column's stationary phase. A programmed temperature ramp is used to elute the compounds in order of increasing boiling point. nih.gov

Ionization and Detection: As each compound elutes from the column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Ionization (EI). The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z), and a mass spectrum is generated. youtube.com

The mass spectrum of this compound (molecular weight: 238.65 g/mol ) would be expected to show a molecular ion peak (M+) at m/z 238. The fragmentation pattern provides a structural fingerprint of the molecule. Based on the fragmentation of analogous aromatic sulfonyl compounds, key fragmentation pathways can be predicted. researchgate.netaaqr.orgacs.org Common fragmentation includes the loss of a chlorine atom, the loss of sulfur dioxide, and cleavage at the ether linkage or the C-S bond.

The table below outlines the predicted major fragments for this compound in an EI-MS analysis.

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes on Fragmentation Pathway |

|---|---|---|---|

| 238 | [M]+• | [C₈H₈ClFO₃S]+• | Molecular ion |

| 203 | [M - Cl]+ | [C₈H₈FO₃S]+ | Loss of a chlorine radical |

| 174 | [M - SO₂]+• | [C₈H₈ClFO]+• | Loss of a neutral sulfur dioxide molecule |

| 157 | [M - SO₂Cl]+ | [C₈H₈FO]+ | Cleavage of the C-S bond |

| 141 | [C₆H₄SO₂Cl]+ | [C₆H₄SO₂Cl]+ | Cleavage of the C-O bond, forming the chlorobenzenesulfonyl cation |

| 109 | [C₆H₄OHF]+ | [C₆H₄OHF]+ | Fragment of the fluoroethoxyphenyl moiety |

| 77 | [C₆H₅]+ | [C₆H₅]+ | Phenyl cation, a common fragment for benzene derivatives |

| 64 | [SO₂]+• | [SO₂]+• | Sulfur dioxide radical cation |

Computational and Theoretical Studies of 4 2 Fluoroethoxy Benzenesulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-(2-Fluoroethoxy)benzenesulfonyl chloride. These calculations provide insights into the distribution of electron density, molecular orbital energies, and electrostatic potential, which are key determinants of the molecule's chemical behavior.

The presence of the electron-withdrawing sulfonyl chloride group (-SO₂Cl) and the fluoroethoxy group (-OCH₂CH₂F) significantly influences the electronic properties of the benzene (B151609) ring. DFT calculations can precisely quantify the inductive and resonance effects of these substituents. For instance, the fluorine atom, being highly electronegative, and the sulfonyl chloride group create a dipole moment across the molecule, which can be calculated to understand its interaction with polar solvents and biological macromolecules.

Reactivity indices such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the LUMO is expected to be localized on the sulfonyl chloride group, making the sulfur atom susceptible to nucleophilic attack, a common reaction pathway for sulfonyl chlorides. semanticscholar.orgmdpi.com

Calculated Electronic Properties of Benzenesulfonyl Chloride Analogs

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The fluoroethoxy group may slightly raise the HOMO energy compared to unsubstituted benzenesulfonyl chloride, influencing its interaction with electron-poor species. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The sulfonyl chloride group significantly lowers the LUMO energy, making the sulfur atom a primary site for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity. | A moderate to large gap is expected, indicating reasonable stability, but the molecule remains reactive due to the sulfonyl chloride moiety. |

| Electrostatic Potential | The charge distribution around the molecule. | A significant negative potential is expected around the oxygen and fluorine atoms, and a positive potential around the sulfur atom, guiding intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound and its interactions with its environment at an atomic level. mdpi.comuchicago.edu By simulating the motion of atoms over time, MD can reveal the preferred three-dimensional structures of the molecule and how it interacts with solvent molecules or biological targets.

Furthermore, MD simulations can provide detailed insights into the intermolecular interactions between this compound and its surroundings. In an aqueous environment, for instance, simulations can show the formation and dynamics of hydrogen bonds between the oxygen and fluorine atoms and water molecules. researchgate.net This information is vital for understanding its solubility and transport properties. When interacting with a biological target, MD can reveal key hydrogen bonds, van der Waals interactions, and electrostatic interactions that stabilize the complex. researchgate.net

Reaction Pathway and Mechanistic Simulations of Synthetic Transformations

Computational simulations are invaluable for investigating the reaction pathways and mechanisms of synthetic transformations involving this compound. A primary reaction of this compound is nucleophilic substitution at the sulfur atom of the sulfonyl chloride group.

DFT calculations can be used to model the potential energy surface of such reactions. mdpi.com For example, in a reaction with an amine to form a sulfonamide, simulations can elucidate whether the reaction proceeds through a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway involving a pentacoordinate sulfur intermediate. semanticscholar.org By calculating the activation energies for different possible pathways, the most likely mechanism can be determined. researchgate.net

These simulations can also predict the effect of substituents on the reaction rate. The electron-withdrawing nature of the fluoroethoxy group is expected to increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack compared to unsubstituted benzenesulfonyl chloride. mdpi.com Theoretical calculations can quantify this effect and correlate it with experimental kinetic data.

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

For a series of benzenesulfonyl chloride derivatives, QSAR models often correlate biological activity with physicochemical descriptors such as hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft parameters). nih.gov The 2-fluoroethoxy group in this compound contributes to both hydrophobicity and the electronic nature of the molecule.

Key Descriptors for QSAR Analysis of this compound

| Descriptor | Type | Predicted Influence on Activity |

|---|---|---|

| logP | Hydrophobicity | The fluoroethoxy group will increase hydrophobicity compared to a simple ethoxy group, potentially affecting cell membrane permeability. |

| Hammett Constant (σ) | Electronic | The 4-(2-fluoroethoxy) group is expected to have a specific electronic effect that can be quantified and correlated with reactivity and biological activity. |

| Molar Refractivity | Steric/Electronic | Reflects the volume and polarizability of the molecule, which can be important for binding to a target. |

| Dipole Moment | Electronic | Influences long-range interactions with biological targets. |

Ligand Docking and Binding Interaction Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govekb.eg For this compound, or more likely its sulfonamide derivatives, docking studies can identify potential biological targets and elucidate the key interactions responsible for binding affinity. researchgate.net

In a typical docking simulation, the ligand (the sulfonamide derivative) is placed in the binding site of a protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose. nih.gov

The results of a docking study would highlight the specific amino acid residues that interact with the ligand. For a sulfonamide derived from this compound, the sulfonamide group is a common hydrogen bond donor and acceptor. The benzene ring can engage in π-π stacking or hydrophobic interactions. The fluoroethoxy group can form hydrogen bonds through its oxygen and fluorine atoms and also participate in hydrophobic interactions. These detailed interaction patterns are crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. ekb.eg

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Methodologies

One promising approach involves the direct chlorosulfonation of 2-fluoroethoxybenzene. This method, while direct, requires careful optimization to ensure high regioselectivity for the para-substituted product and to minimize the formation of unwanted isomers and byproducts. Research in this area will likely explore novel catalysts and reaction conditions to enhance efficiency and reduce environmental impact.

Another avenue is the development of synthetic pathways starting from 4-(2-fluoroethoxy)aniline. This would typically involve a Sandmeyer-type reaction, where the aniline (B41778) is first diazotized and then reacted with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride. Advances in diazotization and sulfonation chemistry could lead to higher yields and milder reaction conditions.

The table below outlines potential synthetic strategies that could be the focus of future research.

| Synthetic Strategy | Starting Material | Key Reagents | Potential Advantages |

| Direct Chlorosulfonation | 2-Fluoroethoxybenzene | Chlorosulfonic Acid | Atom economy, fewer steps |

| Sandmeyer Reaction | 4-(2-Fluoroethoxy)aniline | Sodium Nitrite, Sulfur Dioxide, Copper Catalyst | Milder conditions, potentially higher purity |

Expanded Applications in Next-Generation Drug Discovery and Design

The sulfonyl chloride moiety is a well-established functional group in medicinal chemistry, primarily for the synthesis of sulfonamides, which are present in a wide array of therapeutic agents. The presence of the 2-fluoroethoxy group in 4-(2-Fluoroethoxy)benzenesulfonyl chloride offers a unique opportunity to modulate the pharmacokinetic and pharmacodynamic properties of new drug candidates. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter lipophilicity, all of which are critical parameters in drug design.

Future research will likely focus on incorporating the 4-(2-fluoroethoxy)benzenesulfonyl moiety into novel molecular scaffolds to develop new therapeutic agents. This could include the design of inhibitors for various enzymes, modulators of receptor activity, and novel antimicrobial or anticancer agents. The ability to fine-tune the physicochemical properties of a drug molecule by introducing this specific fragment is a key advantage that will be exploited in next-generation drug discovery.

Advancements in Radiochemistry and Multi-Modal Imaging Agent Development

The field of nuclear medicine, particularly Positron Emission Tomography (PET), stands to benefit significantly from advancements related to this compound. The presence of a fluorine atom makes this compound an ideal candidate for the development of fluorine-18 (B77423) ([¹⁸F]) labeled radiotracers. [¹⁸F] is a positron-emitting radionuclide with a convenient half-life of approximately 110 minutes, making it suitable for a wide range of PET imaging applications. nih.gov

Future research will concentrate on developing efficient methods for the radiosynthesis of [¹⁸F]this compound and its derivatives. This will involve the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. The resulting radiolabeled sulfonyl chloride can then be used as a prosthetic group to label biomolecules such as peptides, antibodies, and small molecule ligands for PET imaging of various biological targets, including tumors and neurological disorders. nih.gov

The development of multi-modal imaging agents, which combine PET with other imaging modalities like fluorescence imaging, is another exciting frontier. By chemically modifying this compound to include a fluorescent dye, researchers could create probes that provide complementary information from both PET and optical imaging.

Development of Advanced Materials with Tunable Properties

The reactivity of the sulfonyl chloride group makes this compound a valuable monomer or modifying agent for the creation of advanced polymers and materials. The incorporation of the fluoroethoxy group can impart desirable properties such as thermal stability, chemical resistance, and specific surface characteristics.

Future research in materials science will likely explore the use of this compound in the synthesis of novel polymers. For example, it can be reacted with diamines to form polysulfonamides or with diols to form polysulfonates. The properties of these polymers can be tuned by varying the co-monomers and the degree of incorporation of the 4-(2-fluoroethoxy)benzenesulfonyl moiety. Such materials could find applications in areas like high-performance membranes, specialty coatings, and advanced composites. Furthermore, the modification of existing polymer surfaces with this compound could be used to alter their surface energy, wettability, and biocompatibility.

Interdisciplinary Research Integrating Experimental and Computational Approaches

The synergy between experimental and computational chemistry will be crucial in unlocking the full potential of this compound. Computational modeling, particularly using Density Functional Theory (DFT), can provide valuable insights into the compound's electronic structure, reactivity, and spectroscopic properties.

Future interdisciplinary research will likely involve the use of computational methods to:

Predict Reaction Outcomes: Model different synthetic routes to identify the most promising and efficient pathways for the synthesis of this compound and its derivatives.

Understand Reaction Mechanisms: Elucidate the detailed mechanisms of reactions involving the sulfonyl chloride group, which can aid in the optimization of reaction conditions.

Design Novel Molecules: In silico design of new drug candidates, radiotracers, and materials incorporating the 4-(2-fluoroethoxy)benzenesulfonyl scaffold, allowing for the pre-screening of compounds before committing to laboratory synthesis.

Interpret Spectroscopic Data: Assist in the characterization of new compounds by predicting their spectroscopic signatures (e.g., NMR, IR).

This integrated approach will accelerate the pace of discovery and innovation in all the application areas discussed, from sustainable synthesis to the development of life-saving drugs and advanced technologies.

Q & A

Q. Why might recrystallization of this compound yield low-purity material, and how can this be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。